molecular formula C16H22BrNO2 B12582816 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 325147-36-2

1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B12582816
CAS No.: 325147-36-2
M. Wt: 340.25 g/mol
InChI Key: ZBODPKUOHBXKEZ-UHFFFAOYSA-N
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Description

1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a carboxybutyl group attached to an indolium core, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutyric acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often included to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its chemical behavior.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indolium compounds.

Scientific Research Applications

1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium chloride
  • 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
  • 1-(4-Carboxybutyl)-2,3,3-trimethyl-3H-indol-1-ium sulfate

These compounds share similar core structures but differ in their counterions, which can influence their chemical properties and applications.

Properties

CAS No.

325147-36-2

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

5-(2,3,3-trimethylindol-1-ium-1-yl)pentanoic acid;bromide

InChI

InChI=1S/C16H21NO2.BrH/c1-12-16(2,3)13-8-4-5-9-14(13)17(12)11-7-6-10-15(18)19;/h4-5,8-9H,6-7,10-11H2,1-3H3;1H

InChI Key

ZBODPKUOHBXKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCC(=O)O.[Br-]

Origin of Product

United States

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